molecular formula C10H10F3NO3 B8754992 N-(2,4-dimethoxyphenyl)-2,2,2-trifluoroacetamide

N-(2,4-dimethoxyphenyl)-2,2,2-trifluoroacetamide

Cat. No. B8754992
M. Wt: 249.19 g/mol
InChI Key: NEKHRNLZTOZNON-UHFFFAOYSA-N
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Patent
US07741352B2

Procedure details

To a solution of N-(2,4-dimethoxy phenyl)-2,2,2-trifluoro-acetamide (2.50 g; 10 mmol) in CH2Cl2 (20 mL) cooled to −10° C. was added 1 M BBr3 (CH2Cl2; 24 mL; 24 mmol) under N2 atmosphere. The mixture was allowed to warm to room temperature over 2 hours and poured onto H2O (150 mL). Saturated aqueous NaHCO3 (100 mL) and diethylether (100 mL) was added to dissolve any precipitated material. The organic layer was Isolated, washed with H2O (50 mL), dried (MgSO4), filtered and the eluate evaporated to dryness to yield 1.85 g (83%) of the desired compound as a greyish solid.
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
24 mL
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
reactant
Reaction Step Three
Yield
83%

Identifiers

REACTION_CXSMILES
C[O:2][C:3]1[CH:8]=[C:7]([O:9]C)[CH:6]=[CH:5][C:4]=1[NH:11][C:12](=[O:17])[C:13]([F:16])([F:15])[F:14].B(Br)(Br)Br.C([O-])(O)=O.[Na+].C(OCC)C>C(Cl)Cl>[OH:2][C:3]1[CH:8]=[C:7]([OH:9])[CH:6]=[CH:5][C:4]=1[NH:11][C:12](=[O:17])[C:13]([F:14])([F:15])[F:16] |f:2.3|

Inputs

Step One
Name
Quantity
2.5 g
Type
reactant
Smiles
COC1=C(C=CC(=C1)OC)NC(C(F)(F)F)=O
Name
Quantity
20 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
24 mL
Type
reactant
Smiles
B(Br)(Br)Br
Step Three
Name
Quantity
100 mL
Type
reactant
Smiles
C(=O)(O)[O-].[Na+]
Name
Quantity
100 mL
Type
reactant
Smiles
C(C)OCC

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
poured onto H2O (150 mL)
DISSOLUTION
Type
DISSOLUTION
Details
to dissolve any precipitated material
CUSTOM
Type
CUSTOM
Details
The organic layer was Isolated
WASH
Type
WASH
Details
washed with H2O (50 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
the eluate evaporated to dryness

Outcomes

Product
Name
Type
product
Smiles
OC1=C(C=CC(=C1)O)NC(C(F)(F)F)=O
Measurements
Type Value Analysis
AMOUNT: MASS 1.85 g
YIELD: PERCENTYIELD 83%
YIELD: CALCULATEDPERCENTYIELD 83.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.